molecular formula C20H21N7O3 B2842206 (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034480-06-1

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2842206
CAS No.: 2034480-06-1
M. Wt: 407.434
InChI Key: FRHAFVCYTYEHMA-UHFFFAOYSA-N
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Description

The compound (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule that features multiple functional groups, including pyrazole, pyrimidine, azetidine, furan, and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole-Pyrimidine Intermediate: This step involves the reaction of a pyrazole derivative with a pyrimidine derivative under conditions that promote nucleophilic substitution or condensation.

    Azetidine Ring Formation: The intermediate is then subjected to conditions that facilitate the formation of the azetidine ring, often through cyclization reactions.

    Coupling with Furan-2-Carbonyl Piperazine: The final step involves coupling the azetidine intermediate with furan-2-carbonyl piperazine, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyrazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Reagents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution but may include the use of bases, acids, or other nucleophiles/electrophiles.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted pyrazole and pyrimidine derivatives.

Scientific Research Applications

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: can be compared with similar compounds such as:

    (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(thiophen-2-carbonyl)piperazin-1-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(benzofuran-2-carbonyl)piperazin-1-yl)methanone: Contains a benzofuran ring, which may confer different chemical properties.

The uniqueness of This compound lies in its specific combination of functional groups, which can result in unique chemical reactivity and biological activity.

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3/c28-19(24-6-8-25(9-7-24)20(29)16-3-1-10-30-16)15-12-26(13-15)17-11-18(22-14-21-17)27-5-2-4-23-27/h1-5,10-11,14-15H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHAFVCYTYEHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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